molecular formula C15H16N4O2 B12238509 N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide

N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide

Cat. No.: B12238509
M. Wt: 284.31 g/mol
InChI Key: CENUMWLIRUYAQN-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetamidophenyl group attached to a pyrimidine ring, which is further substituted with an ethyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-acetamidophenyl derivatives, which are then subjected to cyclization reactions to form the pyrimidine ring. The ethyl group is introduced through alkylation reactions, and the carboxamide group is formed via amidation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and environmentally friendly solvents is often emphasized to adhere to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrimidine derivatives .

Scientific Research Applications

N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways involved in inflammation and pain perception. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of cyclooxygenase enzymes and cannabinoid receptors .

Comparison with Similar Compounds

Similar Compounds

    4-acetamidophenol: Known for its analgesic and antipyretic properties.

    6-ethylpyrimidine-4-carboxamide: Used in the synthesis of various pharmaceuticals.

    N-(4-hydroxyphenyl)acetamide: Another compound with analgesic properties.

Uniqueness

N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity. Its dual presence of acetamidophenyl and pyrimidine moieties allows for diverse chemical modifications and applications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N-(4-acetamidophenyl)-6-ethylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H16N4O2/c1-3-11-8-14(17-9-16-11)15(21)19-13-6-4-12(5-7-13)18-10(2)20/h4-9H,3H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

CENUMWLIRUYAQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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